molecular formula C18H25NO2 B1604043 Cyclohexyl 2-(morpholinomethyl)phenyl ketone CAS No. 898751-41-2

Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Cat. No.: B1604043
CAS No.: 898751-41-2
M. Wt: 287.4 g/mol
InChI Key: QJPRURZHYGWUBH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structure incorporates a ketone functional group and a morpholine ring, features commonly found in biologically active molecules. Compounds containing the morpholine moiety are frequently explored for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . Similarly, ketones serve as vital intermediates and precursors in complex molecular synthesis . The specific structural motif of this compound suggests potential utility as a building block or intermediate in Medicinal Chemistry, particularly in the development of new pharmacophores. Mannich bases, which are beta-amino ketones, are especially significant in the creation of nitrogen-containing compounds and have shown a wide spectrum of biological applications, such as antimicrobial, anti-inflammatory, and anticonvulsant activities . Researchers may investigate this compound for its potential role in these areas. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPRURZHYGWUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643569
Record name Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-41-2
Record name Cyclohexyl[2-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation and Friedel-Crafts Acylation Route

One of the most authoritative and commercially viable methods for preparing cyclohexyl phenyl ketones involves:

This method is characterized by:

  • High conversion rates (>99%) and selectivity (>99%) for intermediates and final product.
  • Use of pressure reactors for hydrogenation and Diels-Alder reactions.
  • Atmospheric pressure conditions for chlorination and Friedel-Crafts steps.
  • Avoidance of intermediate purification steps, enhancing commercial scalability.
Step Reagents/Conditions Conversion/Selectivity
Hydrogenation of benzoic acid High temp & pressure, catalyst (e.g., Pd) >99% conversion, >99% selectivity
Chlorination to acid chloride Thionyl chloride or PCl3, molar ratio 1-3 Quantitative conversion
Friedel-Crafts acylation Benzene, AlCl3, molar ratio 1-3 >99% conversion, >99% selectivity

This method is detailed in patent US6881865B2 and is widely regarded for its efficiency and industrial applicability.

Introduction of the Morpholinomethyl Group

Mannich Reaction Approach

The morpholinomethyl substituent on the phenyl ring is typically introduced via a Mannich-type reaction, which involves:

  • Reaction of the cyclohexyl phenyl ketone with formaldehyde and morpholine.
  • The reaction proceeds under controlled temperature and pH conditions to selectively functionalize the ortho position of the phenyl ring adjacent to the ketone group.
  • This step forms the 2-(morpholinomethyl) substituent, completing the target molecule.

Reaction Conditions and Catalysts

  • Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are used.
  • Temperature: Mild heating (40–80 °C) to promote the Mannich condensation.
  • Catalyst: Acidic catalysts (e.g., acetic acid) may be used to facilitate the reaction.
  • Reaction time: Typically several hours to ensure complete conversion.

This reaction is well-established for introducing amine-containing substituents onto aromatic ketones and is supported by analogous syntheses of related compounds like cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone.

Alternative Synthetic Routes

Direct Functionalization Using Halomethyl Intermediates

  • Preparation of 2-(halomethyl)phenyl cyclohexyl ketone intermediates by halomethylation of the phenyl ring.
  • Subsequent nucleophilic substitution with morpholine to replace the halogen with the morpholinomethyl group.
  • This method requires careful control of halogenation conditions to avoid polysubstitution.

Multi-Component Reactions

  • One-pot synthesis involving cyclohexyl phenyl ketone, formaldehyde, and morpholine under catalyzed conditions.
  • This approach reduces purification steps and improves overall yield but may require optimization for selectivity.

Analytical and Purification Techniques

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Hydrogenation of benzoic acid High temp & pressure, Pd catalyst Cyclohexanecarboxylic acid (>99% yield)
2 Chlorination to acid chloride Thionyl chloride or PCl3, molar ratio 1-3 Cyclohexanecarbonyl chloride (quantitative)
3 Friedel-Crafts acylation Benzene, AlCl3, molar ratio 1-3 Cyclohexyl phenyl ketone (>99% yield)
4 Mannich reaction with morpholine Formaldehyde, morpholine, acid catalyst, 40-80 °C Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Research Findings and Industrial Relevance

  • The described synthetic route offers high selectivity and yield, making it suitable for industrial scale-up.
  • Avoidance of intermediate purification reduces production costs and waste.
  • The Mannich reaction step is versatile and can be adapted to introduce various amine substituents.
  • Analytical validation via NMR and GC/MS ensures product integrity and consistency.

Chemical Reactions Analysis

Ketone Group Reactivity

The cyclohexyl ketone moiety undergoes classical carbonyl reactions:

Reduction

  • Catalytic Hydrogenation : Using H₂ (1–3 atm) and 10% Pd/C in ethanol at 25°C reduces the ketone to a secondary alcohol in >95% yield .

  • Borohydride Reduction : NaBH₄ in methanol at 0°C achieves partial reduction (60–70% yield), while LiAlH₄ in THF provides quantitative conversion to the alcohol .

ReactionReagent/ConditionsYieldSelectivitySource
Catalytic HydrogenationH₂ (2 atm), Pd/C, EtOH, 25°C>95%>99%
NaBH₄ ReductionNaBH₄, MeOH, 0°C60–70%85%
LiAlH₄ ReductionLiAlH₄, THF, reflux>99%>99%

Morpholine Substituent Reactivity

The morpholine ring (a six-membered amine-ether) participates in:

N-Alkylation

  • Reacts with alkyl halides (e.g., CH₃I) in DMF at 80°C to form quaternary ammonium salts. For example, methylation at the morpholine nitrogen proceeds with 75% yield .

Oxidative Degradation

  • Strong oxidants like KMnO₄ in acidic conditions cleave the morpholine ring, producing carboxylic acid derivatives (45–50% yield) .

Aromatic Ring Reactivity

The phenyl ring undergoes electrophilic substitution, guided by the electron-donating morpholinomethyl group:

Nitration

  • HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the morpholinomethyl substituent (80% yield) .

Friedel-Crafts Acylation

  • With acetyl chloride and AlCl₃ in benzene, acetylation occurs at the ortho position relative to the ketone (65% yield) .

ReactionConditionsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°Cpara80%
Friedel-Crafts AcylationAcCl, AlCl₃, benzene, 50°Cortho65%

Side-Chain Reactivity

The methylene bridge (-CH₂-) linking the morpholine and phenyl groups is susceptible to oxidation:

  • CrO₃ in acetic acid converts it to a ketone (C=O) with 70% efficiency .

  • Ozone cleavage in CH₂Cl₂ at -78°C yields a phenyl carboxylic acid (55% yield) .

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, forming cyclohexane and morpholine derivatives .

  • Acid/Base Sensitivity : Stable in pH 4–9; prolonged exposure to HCl (>2M) hydrolyzes the morpholine ring .

Intermediate in Drug Development

  • Serves as a precursor to kinase inhibitors (e.g., CRK12-targeting compounds) .

  • Used in Mannich reactions to generate bioactive analogs with antitumor activity.

Table 1: Friedel-Crafts Reaction Optimization

AlCl₃ : Substrate (Molar Ratio)Conversion RateSelectivity
1.0 : 1.074%>99%
1.5 : 1.0>99%>99%

Table 2: Chlorination Efficiency

Chlorinating AgentTemperatureYield
SOCl₂25°C99%
PCl₃40°C85%

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of CMMPK is as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in converting liquid monomers into solid polymers upon exposure to ultraviolet (UV) light. CMMPK acts as a curing agent , facilitating the polymerization of unsaturated compounds and cross-linking reactions in polyolefins. This application is particularly relevant in the production of:

  • UV Coatings : Used for high-gloss finishes on furniture and flooring.
  • UV Inks : Essential for printing applications that require rapid curing.
  • Adhesives : Employed in various industrial bonding processes.

The effectiveness of CMMPK as a photoinitiator is attributed to its ability to generate free radicals upon UV exposure, which initiate the polymerization process .

Organic Synthesis

CMMPK serves as an important intermediate in organic synthesis, particularly in the preparation of other chemical compounds. Its synthesis typically involves a series of reactions including:

  • Diels-Alder Reaction : CMMPK can be synthesized from 1,3-butadiene and acrylic acid through a Diels-Alder reaction, followed by hydrogenation and Friedel-Crafts reactions .
  • Catalytic Transformations : Recent studies have shown that CMMPK can participate in catalytic transformations to synthesize various ketones from biomass-derived feedstocks, highlighting its versatility in organic chemistry .

Potential Therapeutic Applications

Emerging research suggests that CMMPK may have potential therapeutic applications, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets, making it a candidate for further investigation in drug development. For instance:

  • Anticancer Activity : Some derivatives of ketones similar to CMMPK have shown promising results against cancer cell lines, indicating potential for further exploration .
  • Pharmacokinetics Studies : Research into the pharmacokinetic properties of compounds related to CMMPK is ongoing, with studies focusing on their efficacy and safety profiles .

Table 1: Synthesis Pathways for CMMPK

Reaction TypeReactantsConditionsYield (%)
Diels-Alder1,3-butadiene + Acrylic acidPressure reactor>99%
Hydrogenation3-cyclohexene-1-carboxylic acidAtmospheric conditions>99%
Friedel-CraftsCyclohexanecarbonyl chloride + BenzeneAnhydrous conditions>99%

Table 2: Applications of CMMPK

ApplicationDescriptionIndustry
PhotoinitiatorInitiates polymerization under UV lightCoatings & Printing
Organic SynthesisIntermediate for synthesizing various compoundsChemical Manufacturing
Therapeutic ResearchPotential anticancer properties being investigatedPharmaceutical

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Source
Cyclohexyl phenyl ketone C₁₃H₁₆O 188.27 Phenyl, cyclohexyl
Cyclohexyl 2-(morpholinomethyl)phenyl ketone C₁₈H₂₅NO₂ 299.40 (calc.) 2-Morpholinomethylphenyl, cyclohexyl
Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone C₁₇H₂₃NOS 289.44 2-Thiomorpholinomethylphenyl, cyclopentyl
Cyclohexyl 4-(morpholinomethyl)phenyl ketone C₁₈H₂₅NO₂ 299.40 (calc.) 4-Morpholinomethylphenyl, cyclohexyl

Key Observations :

  • Substituent Position: The position of the morpholinomethyl group (2- vs. 4-) impacts steric interactions and electronic effects.
  • Heterocycle Variation : Replacing morpholine with thiomorpholine (sulfur instead of oxygen) increases molecular weight and introduces distinct electronic properties, which may influence solubility and biological activity .

Reactivity in Reduction Reactions

Cycloalkyl phenyl ketones exhibit varying reaction rates with sodium borohydride (NaBH₄), dependent on ring strain and conformational effects:

Table 2: Relative Reaction Rates of Cycloalkyl Phenyl Ketones with NaBH₄ at 0°C
Compound Relative Rate (Acetophenone = 1.0)
Cyclopropyl phenyl ketone 0.12
Cyclobutyl phenyl ketone 0.23
Cyclopentyl phenyl ketone 0.36
Cyclohexyl phenyl ketone 0.25

Mechanistic Insights :

  • Ring Strain : The cyclopropyl group’s high angular strain reduces reactivity, while cyclopentyl’s lower strain enhances it. Unexpectedly, cyclohexyl phenyl ketone reacts slower than cyclopentyl, possibly due to conformational rigidity impeding hydride attack .

Stability and Degradation Pathways

Under high-temperature/high-pressure aqueous conditions, cyclohexyl phenyl compounds (e.g., ethers, sulfides) undergo hydrolysis or rearrangement . The morpholinomethyl group in this compound may confer resistance to hydrolysis due to steric protection of the ketone, though the morpholine ring itself could undergo ring-opening under extreme conditions.

Biological Activity

Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a chemical compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl group, a morpholinomethyl substituent, and a phenyl ketone moiety, which contribute to its unique structural and chemical properties. The exploration of its biological activity is vital for understanding its potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound's structure enables it to bind effectively to these targets, which may result in therapeutic applications ranging from enzyme inhibition to receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Its interaction with various receptors suggests potential roles in pharmacological applications, possibly influencing signaling pathways involved in disease processes.
  • Cellular Effects : Preliminary studies indicate that the compound may affect cellular processes, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Cyclohexyl 2-(piperidinomethyl)phenyl ketonePiperidine instead of morpholineVaries; potential for similar enzyme interactions
Cyclohexyl 2-(pyrrolidinomethyl)phenyl ketonePyrrolidine groupDifferent reactivity and binding profiles

This comparison highlights the unique properties of this compound due to the presence of the morpholinomethyl group, which may impart distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific protein methyltransferases (PMTs), which are crucial in regulating gene expression. Such inhibition could lead to significant therapeutic outcomes in cancer treatment .
  • Pharmacological Applications : Due to its structural characteristics, the compound is being investigated as a lead candidate for drug development. Its ability to modulate enzyme activity suggests potential use in treating diseases where such enzymes play a crucial role.
  • Toxicity Assessments : Initial toxicity evaluations indicate that while the compound exhibits promising biological activity, further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered .

Q & A

Q. What synthetic methodologies are reported for cyclohexyl phenyl ketone derivatives, and how do reaction conditions influence yield and selectivity?

Cyclohexyl phenyl ketones can be synthesized via Friedel-Crafts acylation using superacid catalysis (e.g., triflic acid) under high-pressure carbon monoxide (120 atm) with benzene, yielding cyclohexyl phenyl ketone and cyclohexenyl cyclohexyl ketones . Alternative routes include phase-transfer catalysis for α-hydroxylated derivatives, such as 1-hydroxycyclohexyl phenyl ketone, using carbon tetrachloride and sodium hydroxide . Reaction optimization should consider solvent polarity, temperature, and steric effects of substituents (e.g., morpholinomethyl groups) to minimize side reactions.

Q. How can the reactivity of cyclohexyl phenyl ketones with reducing agents like sodium borohydride be systematically evaluated?

Kinetic studies at controlled temperatures (0°C, 25°C, 35°C) reveal cycloalkyl substituent effects on reaction rates. For example, cyclohexyl phenyl ketone exhibits a relative rate constant of 0.25 at 0°C (vs. acetophenone = 1.0) due to conformational strain . Experimental protocols involve second-order kinetic plots, reproducibility checks (±5% error), and analysis of hydride affinity at the ketonic carbon. Steric hindrance from morpholinomethyl groups would require adjusted stoichiometry or elevated temperatures.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing cyclohexyl 2-(morpholinomethyl)phenyl ketone?

Q. How do conformational dynamics of the cyclohexyl ring influence the reactivity and stability of cyclohexyl phenyl ketones?

Conformational strain in cyclohexyl derivatives impacts reaction kinetics. Cyclopentyl phenyl ketone reacts faster with NaBH4 than cyclohexyl analogs (rate constants: 0.36 vs. 0.25 at 0°C), attributed to reduced angular strain in five-membered rings . Computational modeling (DFT) can map transition states and torsional strain energy, while variable-temperature NMR experiments probe ring-flipping dynamics.

Q. What experimental strategies resolve contradictions in kinetic data for cycloalkyl phenyl ketones?

Discrepancies in reaction rates (e.g., cyclohexyl vs. cyclopentyl) may arise from competing steric and electronic effects. A systematic approach includes:

  • Isotopic labeling (e.g., deuterated NaBD4) to track hydride transfer regioselectivity.
  • Solvent effects analysis (polar vs. nonpolar solvents) to decouple solvation from intrinsic reactivity.
  • Comparative studies with cycloheptyl analogs to validate trends in ring-size-dependent kinetics .

Q. How can the morpholinomethyl substituent in this compound be leveraged for targeted functionalization?

The morpholine moiety offers nucleophilic nitrogen for:

  • N-alkylation (e.g., with alkyl halides) to introduce cationic charges for solubility modulation.
  • Coordination chemistry (e.g., metal-organic frameworks) via lone-pair interactions.
  • Photocatalytic applications , as α-hydroxy derivatives (e.g., 1-hydroxycyclohexyl phenyl ketone) are known photoinitiators .

Q. What role does superacid catalysis play in the regioselective synthesis of cyclohexyl phenyl ketones?

Triflic acid generates stable carbocations (e.g., cyclohexyl cation) under high-pressure CO, enabling electrophilic acylation of benzene. Selectivity for cyclohexyl phenyl ketone over methylcyclopentyl byproducts is achieved by minimizing carbocation rearrangements through low-temperature conditions (<0°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexyl 2-(morpholinomethyl)phenyl ketone

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